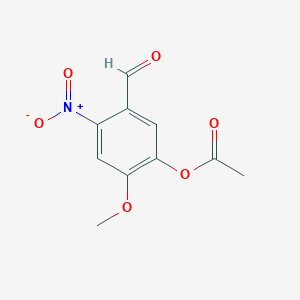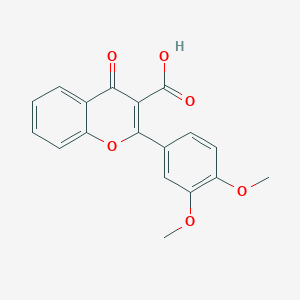![molecular formula C16H26S4 B14306378 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene CAS No. 113282-02-3](/img/structure/B14306378.png)
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene is an organic compound featuring a benzene ring substituted with two ethylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene typically involves the reaction of benzene derivatives with ethylsulfanyl groups under controlled conditions. One common method is the nucleophilic substitution reaction where benzene is treated with ethylsulfanyl reagents in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl groups back to their thiol forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used in electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing the compound’s versatility.
類似化合物との比較
1,3-Bis(ethylsulfanyl)benzene: Lacks the additional ethylsulfanyl groups, resulting in different reactivity and properties.
1,3-Bis(methylsulfanyl)benzene: Features methylsulfanyl groups instead of ethylsulfanyl, affecting its chemical behavior.
1,3-Bis(phenylsulfanyl)benzene: Contains phenylsulfanyl groups, leading to distinct steric and electronic effects.
Uniqueness: 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene is unique due to the presence of ethylsulfanyl groups, which impart specific chemical properties and reactivity. This compound’s structure allows for diverse applications and modifications, making it a valuable molecule in various research and industrial contexts.
特性
CAS番号 |
113282-02-3 |
|---|---|
分子式 |
C16H26S4 |
分子量 |
346.6 g/mol |
IUPAC名 |
1,3-bis(2-ethylsulfanylethylsulfanylmethyl)benzene |
InChI |
InChI=1S/C16H26S4/c1-3-17-8-10-19-13-15-6-5-7-16(12-15)14-20-11-9-18-4-2/h5-7,12H,3-4,8-11,13-14H2,1-2H3 |
InChIキー |
FOZQDBNQNUXESS-UHFFFAOYSA-N |
正規SMILES |
CCSCCSCC1=CC(=CC=C1)CSCCSCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)


![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)

